1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester
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Overview
Description
1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester is a complex organic compound characterized by its bromo-phenyl group, cyclopentyl ring, and pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by cyclization. The bromo-phenyl group can be introduced through a halogenation reaction, and the cyclopentyl group can be added via a Friedel-Crafts alkylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The bromo-phenyl group can be oxidized to form a phenolic compound.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The bromo-phenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Pyrazoline derivatives.
Substitution: A variety of substituted phenyl compounds.
Scientific Research Applications
1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to its specific structural features. Similar compounds include:
1-(3-Chloro-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a chloro-phenyl group instead of bromo-phenyl.
1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a cyclohexyl group instead of cyclopentyl.
1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-3-carboxylic acid ethyl ester: Similar structure but with a different position of the carboxylic acid group.
These compounds may exhibit similar properties and applications but differ in their reactivity and biological activity due to variations in their molecular structures.
Properties
IUPAC Name |
ethyl 1-(3-bromophenyl)-5-cyclopentylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-2-22-17(21)15-11-19-20(14-9-5-8-13(18)10-14)16(15)12-6-3-4-7-12/h5,8-12H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJSBJLKILMBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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